2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine
Overview
Description
“2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine” is a complex chemical compound used in scientific research. It’s a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of “this compound” and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of “this compound” is C13H7ClF3NO . It contains a fluorine atom and a carbon-containing pyridine, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Chloro-Difluoro[1,3]dioxole[4,5-c]pyridine : A derivative of 2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine, 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, has been synthesized from simple materials. Its chlorine atom allows for further functionalization, expanding its potential applications in medicinal chemistry (Catalani, Paio, & Perugini, 2010).
Trifluoroacetylation of Arenes : 2-(Trifluoroacetoxy)pyridine is used for trifluoroacetylating arenes under Friedel–Crafts conditions, producing trifluoromethyl aryl ketones, indicating potential in organic synthesis (Keumi, Shimada, Takahashi, & Kitajima, 1990).
Role in Catalytic Processes : A ruthenium(II) complex containing 2-(aminomethyl)pyridine and chlorido/trifluoromethanesulfonato ligands demonstrated reduced catalytic activity, highlighting the importance of ligand choice in catalysis (Santiso‐Quiñones & Rodríguez‐Lugo, 2013).
Synthesis of Imidazo[1,2-a]pyridines : Reaction between 2-chloropyridines and 2H-azirines, including derivatives of this compound, produces imidazo[1,2-a]pyridines, common in medicinal chemistry leads and drugs (Vuillermet, Bourret, & Pelletier, 2020).
Application in Material Science
Fluorescent Probes for Mercury Ion : Derivatives of this compound have been used as fluorescent probes for mercury ion detection, showcasing their potential in environmental monitoring (Shao et al., 2011).
Synthesis of Molecular Salts/Cocrystals : Studies on 2-Chloro-4-nitrobenzoic acid, a related compound, have shown its utility in synthesizing molecular salts and investigating halogen bonds, relevant in material science and pharmaceuticals (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).
Safety and Hazards
Future Directions
Trifluoromethylpyridine (TFMP) and its intermediates, including “2-Chloro-5-(2-trifluoromethylbenzoyl)pyridine”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. It’s expected that many novel applications of TFMP will be discovered in the future .
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are often employed for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It is known that trifluoromethylpyridine derivatives have applications in the agrochemical and pharmaceutical industries, suggesting they have bioactive properties .
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-[2-(trifluoromethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO/c14-11-6-5-8(7-18-11)12(19)9-3-1-2-4-10(9)13(15,16)17/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYXDRWFGKQMNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=C(C=C2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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